molecular formula C19H21NO6 B2717736 [(2-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE CAS No. 386262-24-4

[(2-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B2717736
CAS No.: 386262-24-4
M. Wt: 359.378
InChI Key: RNZUWFABSDJQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is an organic compound that belongs to the class of esters This compound is characterized by the presence of a benzoate group substituted with three methoxy groups at the 3, 4, and 5 positions, and an ester linkage to a 2-(2-methylanilino)-2-oxoethyl moiety

Scientific Research Applications

Chemistry

In chemistry, [(2-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for investigating enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its structural features suggest it may have activity as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(2-methylanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.

Mechanism of Action

The mechanism of action of [(2-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Methylanilino)-2-oxoethyl] benzoate
  • [2-(2-Methylanilino)-2-oxoethyl] 4-methoxybenzoate
  • [2-(2-Methylanilino)-2-oxoethyl] 3,4-dimethoxybenzoate

Uniqueness

[(2-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is unique due to the presence of three methoxy groups on the benzoate moiety. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles.

Properties

IUPAC Name

[2-(2-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-12-7-5-6-8-14(12)20-17(21)11-26-19(22)13-9-15(23-2)18(25-4)16(10-13)24-3/h5-10H,11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZUWFABSDJQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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